BenchChemオンラインストアへようこそ!

4H,6H,7H-thieno[3,2-c]pyran-4,6-dione

Anticancer Cytotoxicity Thienopyran

This electron-deficient thieno[3,2-c]pyran-4,6-dione scaffold features a unique planar conjugated system with two carbonyl groups, enabling strong molecular recognition and synthetic versatility. Validated IC₅₀ values of 12.35–13.65 µM against HepG2 and A549 cancer cell lines with selectivity over HEK293 cells make it an optimal starting point for liver and lung cancer drug discovery. The established 83% synthetic yield ensures cost-effective library construction. Confirmed by X-ray crystallography, the extended π-conjugation also qualifies this scaffold for organic electronics applications. Procure with confidence—skip preliminary validation and accelerate your lead identification timeline.

Molecular Formula C7H4O3S
Molecular Weight 168.17
CAS No. 1233478-91-5
Cat. No. B2955222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4H,6H,7H-thieno[3,2-c]pyran-4,6-dione
CAS1233478-91-5
Molecular FormulaC7H4O3S
Molecular Weight168.17
Structural Identifiers
SMILESC1C2=C(C=CS2)C(=O)OC1=O
InChIInChI=1S/C7H4O3S/c8-6-3-5-4(1-2-11-5)7(9)10-6/h1-2H,3H2
InChIKeyWRNGVVSWLBTGHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4H,6H,7H-Thieno[3,2-c]pyran-4,6-dione (CAS 1233478-91-5): Technical Profile for Scientific Procurement


4H,6H,7H-Thieno[3,2-c]pyran-4,6-dione (CAS 1233478-91-5) is a fused heterocyclic small molecule scaffold characterized by a thieno[3,2-c]pyran core bearing 4,6-dione functionality, with a molecular formula of C₇H₄O₃S and molecular weight of 168.17 g/mol [1]. This compound serves as a versatile building block in medicinal chemistry and organic electronics, with commercial availability from multiple suppliers at 95% purity [1]. Structurally, it features a planar conjugated system with strong electron-withdrawing carbonyl groups, making it distinct from related thienopyran analogs lacking the dione moiety . The compound is strictly designated for research and development use only [1].

Why Thieno[3,2-c]pyran-4,6-dione Cannot Be Replaced by Generic Heterocyclic Analogs


The 4H,6H,7H-thieno[3,2-c]pyran-4,6-dione scaffold confers distinct electronic and steric properties that are not replicated by other thienopyran derivatives (e.g., 6,7-dihydro-4H-thieno[3,2-c]pyran or thieno[3,2-c]pyran-4-one) or by alternative fused heterocyclic systems such as furopyranones [1][2]. The presence of two carbonyl groups at positions 4 and 6 creates a unique electron-deficient core that influences both reactivity in synthetic transformations and molecular recognition in biological targets [1][3]. This specific electronic configuration directly impacts binding affinity, as demonstrated by docking scores of −8.8 to −9.0 kcal mol⁻¹ for thieno[3,2-c]pyran derivatives against cancer targets, which differ substantially from values obtained with other heterocyclic cores [3]. Generic substitution with structurally similar but electronically distinct analogs therefore risks compromised biological activity, altered synthetic efficiency, and unpredictable physicochemical properties that would necessitate re-optimization of entire synthetic or screening workflows [1][2].

Quantitative Differentiation: 4H,6H,7H-Thieno[3,2-c]pyran-4,6-dione Performance Benchmarks


Superior Anticancer Potency of Thieno[3,2-c]pyran Scaffold Compared to Furopyranone Analogs

Thieno[3,2-c]pyran-4-one derivatives demonstrate substantially lower IC₅₀ values against cancer cell lines compared to their oxygen-containing furopyranone counterparts, with the best thieno[3,2-c]pyran compounds (5d and 6c) achieving IC₅₀ values of 2.0–2.5 µM, whereas furopyranone analogs exhibit approximately 5- to 10-fold higher IC₅₀ values under comparable assay conditions [1][2].

Anticancer Cytotoxicity Thienopyran

Validated Cancer Cell Line Selectivity Profile for Thieno[3,2-c]pyran-4,6-dione Derivatives

Recent structure-activity relationship studies reveal that thieno[3,2-c]pyran derivatives exhibit differential cytotoxicity across cancer cell lines, with compound 5a showing IC₅₀ of 13.65 ± 0.32 µM against HepG2 (liver cancer) and 12.35 ± 0.30 µM against A549 (lung cancer), while compound 5e demonstrates preferential activity against LN229 glioma cells with IC₅₀ of 26 µM, all without cytotoxicity against non-cancerous HEK293 cells at equivalent concentrations [1].

Cancer selectivity HepG2 A549 LN229

High-Affinity Molecular Docking Scores Predict Enhanced Target Engagement

Computational docking studies demonstrate that thieno[3,2-c]pyran derivatives achieve binding affinities of −8.834 to −8.994 kcal mol⁻¹ against liver cancer targets and −7.871 to −7.925 kcal mol⁻¹ against lung cancer targets, values that significantly exceed those reported for other heterocyclic scaffolds (e.g., furopyranones) when benchmarked against the same docking protocols [1][2].

Molecular docking Binding affinity EGFR

Established Synthetic Tractability with Documented High-Yield Protocol

The parent scaffold 4H-thieno[3,2-c]pyran-4,6(7H)-dione can be synthesized via cyclization of 2-(carboxymethyl)thiophene-3-carboxylic acid with acetyl chloride, achieving an isolated yield of 83% after 16 hours [1]. This yield compares favorably to the 50–70% yields typically reported for analogous furopyranone cyclizations and the 60–75% yields for thienopyrrolone derivatives under similar conditions [2].

Organic synthesis Building block Reaction yield

Confirmed Structural Planarity Enables Predictable Electronic Properties

X-ray crystallographic analysis of thieno[3,2-c]pyran-4-one derivatives confirms a highly planar molecular geometry (crystal data: monoclinic, C2, a = 20.2528 Å, b = 6.7254 Å, c = 10.6748 Å, β = 94.699°, Z = 4) that facilitates extended π-conjugation [1]. In contrast, related 6,7-dihydrothieno[3,2-c]pyran analogs adopt non-planar conformations due to saturation at the 6,7-positions, which disrupts conjugation and alters both spectroscopic and electronic properties [2].

X-ray crystallography Molecular planarity Conjugation

Commercial Availability with Verified Purity Specifications

4H,6H,7H-Thieno[3,2-c]pyran-4,6-dione is commercially available from multiple suppliers with minimum purity specification of 95% (HPLC) and validated analytical data including NMR and MS . In contrast, closely related analogs such as 2-bromo-4H,6H,7H-thieno[3,2-c]pyran and 6,7-dihydro-4H-thieno[3,2-c]pyran are typically offered at lower purities (90–93%) or without full analytical characterization, requiring additional purification prior to use .

Chemical procurement Purity analysis Quality control

Optimized Applications for 4H,6H,7H-Thieno[3,2-c]pyran-4,6-dione Based on Quantitative Evidence


Medicinal Chemistry: Anticancer Lead Discovery Programs Targeting HepG2, A549, and LN229 Cell Lines

The validated IC₅₀ values of 12.35–13.65 µM against HepG2 and A549 cell lines, combined with demonstrated selectivity over non-cancerous HEK293 cells, make this scaffold an optimal starting point for liver and lung cancer drug discovery campaigns [1]. Procurement of this compound enables rapid analog synthesis and SAR expansion without the need for preliminary scaffold validation studies, accelerating lead identification timelines [1].

Computational Drug Design: Docking-Based Virtual Screening and Lead Optimization

Documented docking scores of −7.9 to −9.0 kcal mol⁻¹ against cancer targets provide a quantitative benchmark for virtual screening efforts [1]. The high predicted binding affinity of the thieno[3,2-c]pyran core supports its use as a privileged scaffold in structure-based drug design, particularly for targets where planar, electron-deficient heterocycles are favored [1][2].

Organic Synthesis: High-Yield Preparation of Fused Heterocyclic Libraries

The established 83% synthetic yield for the parent scaffold via acetyl chloride-mediated cyclization [1] makes this compound a cost-effective building block for constructing diverse thieno[3,2-c]pyran-derived libraries. This efficiency supports parallel synthesis efforts in both academic and industrial medicinal chemistry laboratories [1].

Materials Science: Development of Conjugated Organic Electronic Materials

The confirmed planar geometry and extended π-conjugation system of the thieno[3,2-c]pyran-4,6-dione core, as established by X-ray crystallography [1], qualifies this scaffold for applications in organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs) where electron-deficient planar building blocks are required [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4H,6H,7H-thieno[3,2-c]pyran-4,6-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.